Calcium propan-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

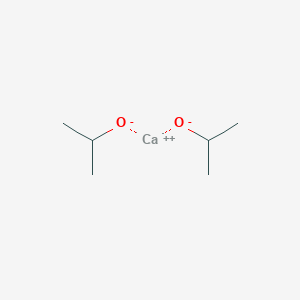

Calcium propan-2-olate, also known as calcium isopropoxide, is a metal alkoxide with the CAS registry number 15571-51-4 . Its molecular formula is presumed to be Ca(OCH(CH₃)₂)₂, derived from the isopropoxide anion (C₃H₇O⁻) coordinated to a calcium cation. Metal alkoxides like this compound are typically hygroscopic and reactive toward protic solvents, making them valuable in sol-gel processes and esterification reactions.

準備方法

Synthetic Routes and Reaction Conditions

Calcium propan-2-olate can be synthesized through the reaction of calcium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows: [ \text{Ca} + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 + \text{H}_2 ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting calcium hydroxide with isopropanol. This method is preferred due to its cost-effectiveness and scalability. The reaction is carried out at elevated temperatures to ensure complete conversion: [ \text{Ca(OH)}_2 + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 + 2 \text{H}_2\text{O} ]

化学反応の分析

Types of Reactions

Calcium propan-2-olate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and acetone.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran.

Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Oxidation: Calcium carbonate and acetone.

Reduction: Various reduced organic compounds depending on the substrate.

Substitution: Various substituted organic compounds depending on the reagents used.

科学的研究の応用

Calcium propan-2-olate has a wide range of applications in scientific research, including:

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of calcium propan-2-olate involves the transfer of the isopropoxide group to the substrate. This transfer is facilitated by the calcium ion, which acts as a Lewis acid and stabilizes the transition state. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the oxidation of alcohols, the calcium ion coordinates with the oxygen atom of the alcohol, facilitating the transfer of the isopropoxide group and the formation of the oxidized product .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sodium Propan-2-olate (Sodium Isopropoxide)

CAS Number: Not explicitly provided in evidence, but synonyms include "Sodium Propan-2-Olate" . Molecular Formula: C₃H₇NaO Molecular Weight: 82.08 g/mol . Physical Properties:

- Density: 0.9 g/cm³

- Boiling Point: 73°C at 760 mmHg

- Melting Point: 70–75°C

- Flash Point: -19°C (highly flammable) .

Hazards : Classified as flammable (GHS02) and corrosive (GHS05), with risks of ignition and skin corrosion .

Comparison with Calcium Propan-2-olate :

- Sodium propan-2-olate has a significantly lower molecular weight (82.08 vs. ~160.28 g/mol estimated for this compound) due to the lighter sodium ion.

- Sodium’s lower flash point (-19°C) indicates higher flammability than calcium derivatives, which may exhibit greater thermal stability due to calcium’s larger ionic radius and stronger metal-oxygen bonds .

Strontium Propan-2-olate (Strontium Isopropoxide)

CAS Number : 88863-33-6 .

Molecular Formula : Sr(OCH(CH₃)₂)₂

Molecular Weight : ~207.82 g/mol (estimated: Sr = 87.62 + 2 × C₃H₇O⁻ ≈ 207.82).

Physical Properties :

- Hazard Class: 4.2 (flammable solids) .

Hazards : - Flammable (GHS02) and corrosive (GHS05), with risks of severe skin burns (H314) .

Comparison with this compound :

- Strontium’s larger ionic radius compared to calcium may result in lower reactivity but similar solubility profiles in non-polar solvents.

- Both compounds share hazards related to flammability and corrosivity, though calcium derivatives are less studied in the provided evidence.

Calcium, Aluminum Propan-2-olate (Mixed Metal Alkoxide)

CAS Number : 23275-27-6 .

Molecular Formula : C₂₄H₅₆Al₂CaO₈

Molecular Weight : 566.74 g/mol .

Hazards :

Comparison with this compound :

- The aluminum-calcium mixed alkoxide has a complex structure and higher molecular weight (566.74 vs. ~160.28 g/mol for this compound), likely enhancing its thermal stability for specialized applications.

- The presence of aluminum may modify its Lewis acidity, broadening catalytic utility compared to pure calcium derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing high-purity Calcium propan-2-olate, and what precautions are necessary to ensure reproducibility?

this compound, a metal alkoxide, is typically synthesized via the reaction of calcium metal or calcium hydride with isopropanol under anhydrous conditions. A reflux setup under inert gas (e.g., argon) is critical to prevent hydrolysis, as alkoxides are highly moisture-sensitive . Detailed experimental protocols should specify solvent purity, reaction temperature, and quenching methods. Post-synthesis, vacuum distillation or sublimation may be employed for purification. For reproducibility, document inert atmosphere procedures, solvent drying techniques (e.g., molecular sieves), and characterization data (e.g., elemental analysis, FTIR for alkoxide bonds) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- FTIR : To identify the Ca–O stretching vibration (~400–500 cm⁻¹) and isopropoxide ligand bands (C–O at ~1100 cm⁻¹) .

- X-ray Diffraction (XRD) : Single-crystal XRD is preferred for structural elucidation. Refinement using programs like SHELXL ensures accurate determination of bond lengths and angles .

- NMR : Solid-state <sup>13</sup>C NMR can resolve ligand environments, though sensitivity to moisture requires sealed rotors . Always cross-validate results with elemental analysis (e.g., ICP-OES for calcium content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

Discrepancies in XRD data (e.g., thermal motion artifacts or twinning) require rigorous validation:

- Use SHELXL ’s TWIN and BASF commands to model twinned crystals .

- Compare experimental bond lengths/angles with DFT-calculated values to identify outliers.

- Employ Hirshfeld surface analysis to assess intermolecular interactions that may distort geometry . Document refinement parameters (R-factors, residual density) and include raw data in supplementary materials for peer review .

Q. What experimental design strategies mitigate hydrolysis of this compound in solution-phase reactions?

Hydrolysis can be minimized by:

- Solvent Selection : Use dry, aprotic solvents (e.g., THF, toluene) pre-dried over sodium/benzophenone .

- Glovebox Techniques : Conduct reactions in moisture-free environments (<0.1 ppm H2O) .

- In Situ Monitoring : Track reaction progress via <sup>1</sup>H NMR or Raman spectroscopy to detect early hydrolysis byproducts . Include control experiments in publications to demonstrate stability under reported conditions .

Q. How should researchers address variability in catalytic performance of this compound in organic transformations?

Variability often stems from ligand decomposition or trace moisture. Methodological solutions include:

- Precatalyst Activation : Heat-treated samples to remove residual solvents or ligands .

- Kinetic Studies : Use stopped-flow techniques to compare reaction rates across batches .

- Surface Analysis : XPS or SEM-EDS to assess surface oxidation or contamination . Statistical tools (e.g., ANOVA) can quantify batch-to-batch differences and identify critical purity thresholds .

Q. Methodological Considerations

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

Follow IUPAC nomenclature and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail synthesis conditions (temperature, atmosphere), purification steps, and characterization data .

- Supporting Information : Provide raw crystallographic files (.cif), spectral traces, and reproducibility checks (e.g., duplicate runs) .

- Data Contradictions : Explicitly discuss anomalies (e.g., unexpected byproducts) and their implications .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

特性

CAS番号 |

15571-51-4 |

|---|---|

分子式 |

C3H8CaO |

分子量 |

100.17 g/mol |

IUPAC名 |

calcium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3; |

InChIキー |

QGIBZFSTNXSGAP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].[Ca+2] |

正規SMILES |

CC(C)O.[Ca] |

Key on ui other cas no. |

15571-51-4 |

ピクトグラム |

Flammable; Corrosive |

同義語 |

2-Propanol Calcium Salt; Isopropyl Alcohol Calcium Salt; Calcium isopropylate; Diisopropoxy calcium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。